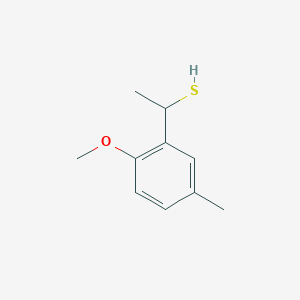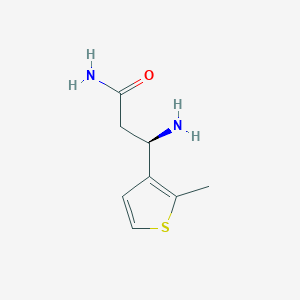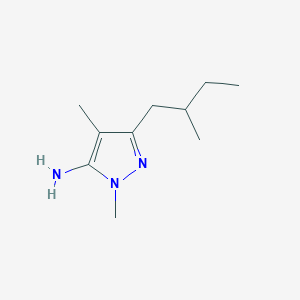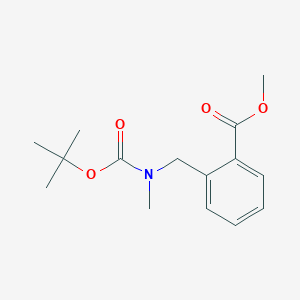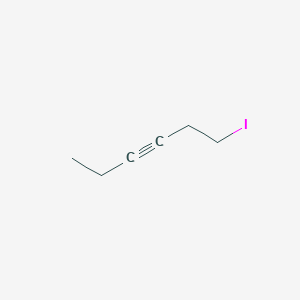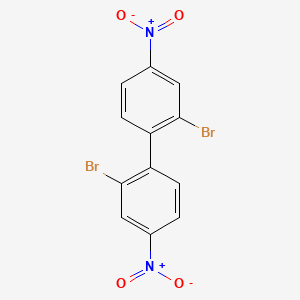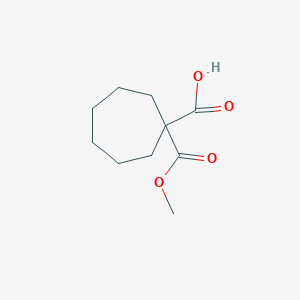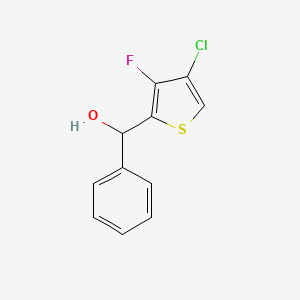
(4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C11H8ClFOS. This compound features a thiophene ring substituted with chlorine and fluorine atoms, as well as a phenyl group attached to a methanol moiety. It is used in various chemical research and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.
Halogenation: The thiophene ring is then halogenated using chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro substituents.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.
Methanol Addition: Finally, the methanol moiety is added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
(4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
科学研究应用
(4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of (4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- (4-Chloro-2-fluoro-3-(methylthio)phenyl)(thiophen-2-yl)methanol
- 4-Fluorothiophenol
- 4-[4–Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol
Uniqueness
(4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol is unique due to its specific substitution pattern on the thiophene ring and the presence of both chloro and fluoro substituents. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C11H8ClFOS |
|---|---|
分子量 |
242.70 g/mol |
IUPAC 名称 |
(4-chloro-3-fluorothiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C11H8ClFOS/c12-8-6-15-11(9(8)13)10(14)7-4-2-1-3-5-7/h1-6,10,14H |
InChI 键 |
IWADHRUDIXJUIY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=C(C(=CS2)Cl)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



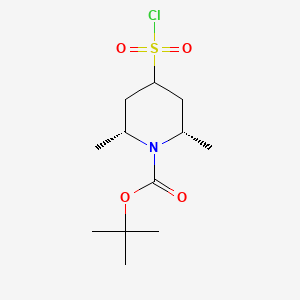
![3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane](/img/structure/B13079623.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}azetidine](/img/structure/B13079624.png)
![(2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B13079626.png)
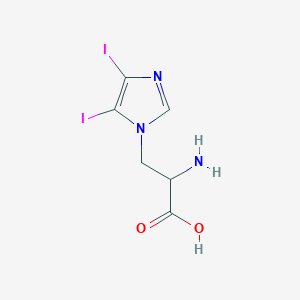
![{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13079638.png)
